2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride
Description
2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride is a quinoline-based compound featuring a chloro substituent at position 6, a 2-fluorophenyl group at position 4, and a methyl group at position 2 of the quinoline core. The acetic acid moiety at position 3 is functionalized as a hydrochloride salt, enhancing its solubility in polar solvents. This structural configuration makes it a candidate for pharmaceutical applications, particularly in targeting receptors or enzymes where halogenated aromatic systems and carboxylic acid derivatives play critical roles.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2.ClH/c1-10-13(9-17(22)23)18(12-4-2-3-5-15(12)20)14-8-11(19)6-7-16(14)21-10;/h2-8H,9H2,1H3,(H,22,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKSNKGDMYEKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3F)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and fluorophenyl groups. The final step involves the acylation of the quinoline derivative to form the acetic acid moiety, which is then converted to its hydrochloride salt.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The chloro and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using thionyl chloride, while fluorination can be done using fluorobenzene derivatives.
Acylation: The acylation of the quinoline derivative is typically carried out using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the quinoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chloro or fluorophenyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its quinoline core.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
Structural Differences :
- The quinoline core is partially saturated (1,2-dihydroquinoline).
- A ketone (2-oxo) replaces the methyl group at position 2.
- The 4-position substituent is phenyl instead of 2-fluorophenyl.
Functional Implications :
- The 2-oxo group could decrease metabolic stability due to susceptibility to reduction or oxidation.
- The phenyl group at position 4 lacks the electron-withdrawing fluorine atom, which may reduce dipole interactions in biological targets.
2-[6-Chloro-4-(2-chlorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride
Structural Differences :
- The 4-position substituent is 2-chlorophenyl instead of 2-fluorophenyl.
Functional Implications :
- The 2-chlorophenyl group may sterically hinder interactions with narrow binding sites compared to the smaller fluorine atom.
Research Findings :
- This analog is listed as discontinued in commercial catalogs (Santa Cruz Biotechnology, CymitQuimica), possibly due to inferior pharmacokinetic properties or synthesis challenges .
Comparison :
The target compound’s 2-fluorophenyl group likely provides a better balance of lipophilicity and electronic effects, enhancing target selectivity. Fluorine’s strong electronegativity may improve hydrogen-bonding interactions, a critical factor in receptor-ligand binding .
1-(6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl)ethan-1-one
Structural Differences :
- An acetyl group replaces the acetic acid moiety.
Functional Implications :
- The ketone group reduces solubility in aqueous media compared to the carboxylic acid hydrochloride salt.
- The lack of an ionizable group may limit interactions with charged residues in enzymatic active sites.
Research Findings :
- NMR studies show a unimodal methyl peak for the acetyl group, suggesting symmetry or minimal steric strain in the quinoline core .
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline
Structural Differences :
- The core structure is quinazoline (two nitrogen atoms) instead of quinoline (one nitrogen).
Functional Implications :
Research Findings :
- Listed as an impurity in synthesis pathways, highlighting the importance of core structure in activity .
Comparison: The quinoline core in the target compound may offer distinct selectivity profiles compared to quinazoline derivatives, which are often associated with kinase inhibition .
Biological Activity
2-[6-Chloro-4-(2-fluorophenyl)-2-methylquinolin-3-yl]acetic acid hydrochloride (CAS No. 1172281-43-4) is a synthetic compound belonging to the quinoline family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological profile is crucial for its application in drug development and therapeutic interventions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄Cl₂FNO₂ |
| Molecular Weight | 366.21 g/mol |
| CAS Number | 1172281-43-4 |
| Purity | Minimum 95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and antitumor properties. The presence of the fluorophenyl group is significant, as fluorinated compounds often demonstrate enhanced bioactivity due to increased lipophilicity and metabolic stability.
Antitumor Activity
Recent research has indicated that quinoline derivatives, including this compound, may possess cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of quinoline can inhibit cell proliferation in breast cancer cells, suggesting a potential role in cancer therapy . The specific mechanism involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Quinoline derivatives are known to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
- Study on Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the cell type .
- Anti-inflammatory Research : A comparative study evaluated the anti-inflammatory effects of various quinoline derivatives, including this compound. Results indicated a reduction in edema in animal models when treated with the compound, highlighting its potential therapeutic use in inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
